Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine
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Overview
Description
Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine is an organic compound that features a cyclohexyl group attached to a sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the core phenyl sulfonyl amine structure. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The ethoxy and methylpropyl groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and alkoxides.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution followed by nucleophilic substitution, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylsulfonamide: Similar structure but lacks the ethoxy and methylpropyl groups.
Phenylsulfonylamine: Lacks the cyclohexyl group, making it less hydrophobic.
Ethoxysulfonylamine: Contains the ethoxy group but lacks the cyclohexyl and methylpropyl groups.
Uniqueness
Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine is unique due to its combination of hydrophobic and hydrophilic groups, which enhances its solubility and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H29NO3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-butan-2-yl-N-cyclohexyl-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C18H29NO3S/c1-4-14(3)17-13-16(11-12-18(17)22-5-2)23(20,21)19-15-9-7-6-8-10-15/h11-15,19H,4-10H2,1-3H3 |
InChI Key |
JHEKHPCTJCYHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC |
Origin of Product |
United States |
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